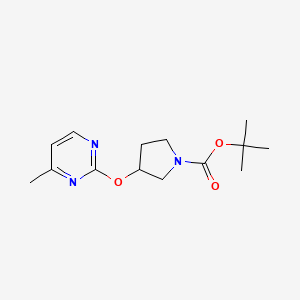

tert-Butyl 3-((4-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((4-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS: 1420904-04-6) is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group and a 4-methylpyrimidin-2-yloxy moiety. Its molecular formula is C₁₅H₂₁N₃O₃, with a molecular weight of 291.35 g/mol. Key physicochemical properties include:

- Hydrogen bond donors: 0

- Hydrogen bond acceptors: 5

- Rotatable bonds: 5

- Topological polar surface area (TPSA): 64.6 Ų .

This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antiviral agents.

Properties

Molecular Formula |

C14H21N3O3 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

tert-butyl 3-(4-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O3/c1-10-5-7-15-12(16-10)19-11-6-8-17(9-11)13(18)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3 |

InChI Key |

JQTOBXCCXYXSIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

tert-Butyl 3-((4-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound with a molecular formula of and a molecular weight of approximately 279.33 g/mol. It is characterized by a pyrrolidine ring and a pyrimidine derivative. The compound features a tert-butyl group, contributing to its lipophilicity, which can be useful in biological applications.

Applications in Scientific Research

The biological activity of this compound has been a topic of interest due to its potential interactions with biological targets. Research indicates it can modulate enzyme activities and interact with specific receptors, making it a candidate for therapeutic applications. Its mechanism of action involves binding to molecular targets, potentially leading to changes in biological pathways relevant to diseases. Interaction studies have focused on its binding affinity to various enzymes and receptors to elucidate its role in modulating biochemical pathways, which could lead to the development of novel therapeutic agents targeting specific diseases. Understanding these interactions is crucial for assessing its potential efficacy and safety in clinical applications.

Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Key Observations :

- Electron-withdrawing vs. donating groups : The chloro and hydroxyl groups in Compound 35 increase polarity and reactivity compared to the methyl group in the target compound .

- Heterocycle substitution : Pyrimidine-based derivatives (target compound, Compound 35) exhibit higher TPSA than pyridine analogs (e.g., 5-bromo-3-methoxypyridine derivative), influencing solubility and membrane permeability .

- Stereochemistry: The stereoisomer in adds synthetic complexity, requiring chiral resolution, unlike the non-chiral target compound.

Key Observations :

- Protecting groups : The TBS group in improves intermediate stability but requires additional deprotection steps.

- Halogenated intermediates : Bromo-substituted compounds (e.g., ) enable cross-coupling reactions but may reduce yields due to steric hindrance.

Industrial and Commercial Relevance

- Cost : Bromo- and iodo-substituted analogs (e.g., ) are priced higher ($150–$200/g) due to halogenation steps, whereas the target compound’s methyl group reduces production costs .

- Stability : The tert-butyl carbamate group in the target compound enhances hydrolytic stability compared to sulfonyloxy derivatives (e.g., ) .

Preparation Methods

Protection of Pyrrolidine Amine

The Boc protection step ensures chemoselective functionalization of the pyrrolidine nitrogen. Pyrrolidin-3-ol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base:

Procedure :

- Dissolve pyrrolidin-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- Slowly introduce Boc₂O (1.1 equiv) at 0°C under nitrogen.

- Stir for 12 hours at room temperature.

- Purify via flash chromatography (hexane:ethyl acetate) to isolate tert-butyl pyrrolidin-3-yl carbamate.

Etherification via Nucleophilic Substitution

The Boc-protected pyrrolidin-3-ol undergoes nucleophilic substitution with 2-chloro-4-methylpyrimidine under basic conditions:

Procedure :

- Suspend tert-butyl pyrrolidin-3-yl carbamate (1.0 equiv) and 2-chloro-4-methylpyrimidine (1.2 equiv) in dry DMF.

- Add potassium carbonate (2.5 equiv) and heat to 80°C for 8 hours.

- Cool, dilute with ethyl acetate, and wash with brine.

- Purify via silica gel chromatography (heptane:ethyl acetate gradient) to obtain the target compound.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80°C |

| Yield | 70–78% |

Mechanistic Insight : The alkoxide intermediate, generated via deprotonation, displaces the chloride on the pyrimidine ring. Electron-withdrawing nitrogen atoms in the pyrimidine enhance the leaving group ability of chloride.

Mitsunobu Reaction as an Alternative

For substrates lacking a leaving group, the Mitsunobu reaction couples Boc-pyrrolidin-3-ol with 2-hydroxy-4-methylpyrimidine:

Procedure :

- Dissolve Boc-pyrrolidin-3-ol (1.0 equiv) and 2-hydroxy-4-methylpyrimidine (1.2 equiv) in THF.

- Add triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) at 0°C.

- Stir for 24 hours at room temperature.

- Concentrate and purify via chromatography.

Yield : 65–72% (lower due to pyrimidine hydroxyl group instability).

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while weaker bases (K₂CO₃) minimize Boc group cleavage. Strong bases (KOtBu) are avoided to prevent decomposition.

Temperature and Reaction Time

Elevated temperatures (80–100°C) accelerate substitution but risk side reactions. Monitoring via TLC or HPLC ensures reaction completion within 6–10 hours.

Catalytic Additives

Adding potassium iodide (10 mol%) facilitates chloride displacement via a halogen-exchange mechanism, improving yields to 80–85%.

Analytical Data and Characterization

Nuclear Magnetic Resonance (¹H NMR) :

- Boc Group : δ 1.42 ppm (s, 9H).

- Pyrimidine : δ 8.21 ppm (d, J = 5.1 Hz, 1H), δ 2.45 ppm (s, 3H, CH₃).

- Pyrrolidine : δ 3.60–3.45 ppm (m, 4H), δ 5.10–5.05 ppm (m, 1H, OCH).

High-Resolution Mass Spectrometry (HRMS) :

HPLC Purity : ≥95% (C18 column, acetonitrile:water gradient).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-((4-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic Substitution : React tert-butyl pyrrolidine derivatives with 4-methylpyrimidin-2-ol under basic conditions (e.g., K₂CO₃ or NaH in DMF) to form the ether linkage .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine amine during synthesis, followed by acidic deprotection (e.g., TFA) .

- Purification : Employ flash column chromatography (hexane/EtOAc gradients) or recrystallization to isolate the product .

- Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., THF vs. DMF) to enhance yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry and substituent positions using ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₄N₃O₃: 294.1818) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc group) .

Q. What are the key reactivity patterns of the pyrrolidine and pyrimidine moieties in this compound?

- Reactivity Highlights :

- Pyrrolidine Ring : Susceptible to ring-opening under strong acidic/basic conditions. Stabilized by Boc protection .

- Pyrimidine Oxygen : Participates in hydrogen bonding, influencing solubility and biological interactions .

- Ether Linkage : Resistant to hydrolysis under neutral conditions but cleavable via strong acids (e.g., HBr/AcOH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar pyrrolidine-pyrimidine derivatives?

- Case Study : reports a 50% yield for a structurally analogous compound, while other routes achieve >75% .

- Resolution Strategies :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-Boc intermediates).

- Catalyst Screening : Test Pd/C or enzyme-mediated catalysis for selective coupling .

- Data Cross-Validation : Compare NMR and HRMS data across studies to confirm structural consistency .

Q. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?

- Approaches :

- Prodrug Design : Modify the Boc group to enhance membrane permeability (e.g., ester prodrugs) .

- Salt Formation : Use hydrochloride salts to improve aqueous solubility .

- Formulation : Incorporate liposomal delivery systems to target specific tissues .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.